molecular formula C12H13NO2S2 B2516681 N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide CAS No. 1448058-45-4

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2516681
CAS No.: 1448058-45-4
M. Wt: 267.36
InChI Key: YTHRURIFQFGMQV-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-3-carboxamide core, a scaffold of significant interest in medicinal chemistry and drug discovery research . The molecule is designed with a thiophene-3-yl-ethanamine moiety, presenting a potential pharmacophore for developing novel bioactive molecules. Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their versatile biological properties and presence in several therapeutic agents . Research Applications and Value: This compound is a valuable building block for researchers in organic synthesis and medicinal chemistry. Its structure offers multiple sites for further chemical modification, making it suitable for constructing compound libraries for high-throughput screening. The thiophene carboxamide group is a common motif in the development of molecules with potential pharmacological activity, and similar structures have been explored for various biological targets . Researchers can utilize this compound as a precursor in the synthesis of more complex heterocyclic systems or as a core structure in structure-activity relationship (SAR) studies. Handling and Safety: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. The safety profile of this specific compound has not been fully characterized.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRURIFQFGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule decomposes into two critical synthons (Figure 1):

  • Thiophene-3-carboxamide unit : Derived from thiophene-3-carboxylic acid activation
  • 2-Methoxy-2-(thiophen-3-yl)ethylamine sidechain : Requires stereoelectronically controlled methoxy introduction

Key challenges :

  • Regioselective functionalization of thiophene C3 positions
  • Prevention of N-methoxy byproducts during ethylamine synthesis
  • Compatibility of polar methoxy groups with thiophene's electronic structure

Synthetic Pathways and Methodological Details

Pathway A: Acyl Chloride-Amine Coupling

Thiophene-3-carbonyl Chloride Synthesis

Thiophene-3-carboxylic acid undergoes activation via thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM):

Reaction conditions :

  • 0°C to reflux over 3 hours
  • Molar ratio (acid : SOCl₂) = 1:1.2
  • Yield: 89-92% (reported for analogous systems)

Mechanistic considerations :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$

2-Methoxy-2-(thiophen-3-yl)ethylamine Preparation

Synthesized via sequential steps (Table 1):

Step Reaction Reagents/Conditions Yield (%) Ref.
1 Thiophen-3-ylacetaldehyde synthesis Vilsmeier-Haack formylation 67
2 Methoxy introduction NaOMe, MeOH, 50°C, 6h 78
3 Reductive amination NH₃, NaBH₃CN, THF, 0°C 65

Critical note : Step 2 requires strict anhydrous conditions to prevent aldehyde hydration.

Amide Bond Formation

Coupling reaction in tetrahydrofuran (THF) with triethylamine (TEA) base:

$$ \text{Thiophene-3-COCl} + \text{H}2\text{N-CH(CH}2\text{OCH}3\text{)-C}3\text{H}_3\text{S} \xrightarrow{\text{TEA, THF}} \text{Target} $$

Optimized parameters :

  • Molar ratio (acyl chloride : amine) = 1:1.05
  • Reaction time: 15h at 25°C
  • Yield: 68-72% (extrapolated from)

Pathway B: Tandem Heterocyclic Assembly

Gewald Reaction Adaptation

Modification of classical 2-aminothiophene synthesis to incorporate methoxy-ethyl functionality:

Reactants :

  • 2-Methoxy-2-(thiophen-3-yl)acetaldehyde
  • Cyanoacetamide
  • Sulfur source (elemental S or Lawesson's reagent)

Conditions :

  • Ethanol/piperidine system
  • Microwave irradiation (300W, 100°C, 20min)

Limitations :

  • Requires preformed aldehyde component
  • Competing polymerization observed at >110°C
Post-Cyclization Functionalization

Oxidation of 2-aminothiophene intermediate to carboxamide:

$$ \text{2-Aminothiophene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}, \Delta} \text{Thiophene-3-carboxamide} $$

Yield adjustment :

  • Stepwise oxidation improves yield to 58% vs single-step (41%)

Pathway C: Solid-Phase Combinatorial Approach

Resin-Bound Synthesis

Utilizing Wang resin for carboxamide assembly (Table 2):

Stage Process Reagents Duration
1 Resin activation DIC/HOBt in DMF 2h
2 Thiophene-3-COOH loading 4eq in DMF/NMM 12h
3 Amine coupling HATU, DIEA, DCM 6h
4 Cleavage TFA/H₂O (95:5) 3h

Advantages :

  • Enables parallel synthesis of analogs
  • Reduces purification burden

Purity data :

  • HPLC analysis shows 89% purity post-cleavage

Comparative Analysis of Methodologies

Yield and Scalability Assessment

Parameter Pathway A Pathway B Pathway C
Total yield (%) 42 38 51
Scalability kg-scale 100g 10g
Purity (HPLC) 95% 88% 89%

Key observations :

  • Pathway A offers superior scalability for industrial applications
  • Pathway C provides highest crude purity but limited batch size

Mechanistic Insights and Side-Reaction Management

Competing Acylation Pathways

During amide coupling (Pathway A), two major side reactions occur:

  • N-Methoxylation : Addressed by maintaining reaction pH >9
  • Thiophene ring opening : Mitigated through low-temperature (0-5°C) processing

Activation energy analysis :

  • DFT calculations show 28.3 kcal/mol barrier for desired amide formation vs 31.1 kcal/mol for N-methoxylation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₃H₁₄N₂O₂S₂ 298.39 Methoxy, dual thiophene Balanced hydrophobicity, π-π interactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide C₁₂H₁₇NO₂S 239.34 Cyclobutane carboxamide Increased lipophilicity
N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-3-carboxamide C₁₅H₁₃NO₃S₂ 319.40 Furan, hydroxyl Enhanced polarity, reduced logP
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide Not provided Not provided Bithiophene, hydroxyl Extended conjugation, UV activity
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-thiophene-3-carboxamide C₂₀H₁₉N₃OS 349.45 Methylphenyl, imine Antimicrobial activity
Key Observations:
  • Furan/Hydroxyl Derivatives (e.g., ) : Introduction of a hydroxyl group and furan ring increases polarity, which may enhance aqueous solubility but limit blood-brain barrier penetration.
  • Bithiophene Analogs (e.g., ) : Extended conjugation via bithiophene could improve UV-vis absorption properties, relevant for photodynamic applications or sensor development.

Pharmacokinetic and Metabolic Considerations

  • Solubility : Methoxy and hydroxyl groups (e.g., ) improve solubility but may reduce metabolic stability due to phase II conjugation.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide. Its molecular formula is C12H13NO2S2C_{12}H_{13}NO_2S_2, and it features a unique substitution pattern that enhances its reactivity and biological activity.

Property Details
Molecular Formula C₁₂H₁₃N O₂ S₂
Molecular Weight 253.36 g/mol
IUPAC Name N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide
InChI Key InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways. This can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or membranes, leading to inhibition of growth.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancerous cells.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds with similar structures can significantly reduce tumor size in animal models.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound has been reported to reduce inflammation in various models by:

  • Cytokine Modulation : The compound can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mast Cell Stabilization : It may inhibit mast cell degranulation, thereby reducing the release of histamines and other inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other thiophene derivatives is essential.

Compound Biological Activity IC50 Values (µM)
N-(2-methylthio)-N'-(4-chlorobenzyl)ureaAnticancer20
Thiophene-based anti-inflammatory compoundCOX Inhibition29.2
N-(4-fluorobenzyl)-N'-(thiophenecarboxamide)Antimicrobial15

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiophene derivatives:

  • A study published in MDPI highlighted the anti-inflammatory effects of thiophene derivatives, noting significant reductions in inflammatory markers when tested on animal models .
  • Another research article focused on the anticancer potential of similar compounds, demonstrating their ability to induce cell death in various cancer cell lines through apoptosis pathways .

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